1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of a pyrazole derivative followed by nitration and carboxylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur at the correct positions on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of nitro-derivatives with higher oxidation states.
Reduction: Formation of amino-pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism by which 1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the ethyl, iodo, and nitro substituents.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro substituent instead of iodo and lacks the nitro group.
Uniqueness: 1-Ethyl-4-iodo-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of the ethyl, iodo, and nitro groups, which confer distinct chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s properties and its interactions with other molecules.
Properties
CAS No. |
1354706-75-4 |
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Molecular Formula |
C6H6IN3O4 |
Molecular Weight |
311.03 g/mol |
IUPAC Name |
1-ethyl-4-iodo-5-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6IN3O4/c1-2-9-5(10(13)14)3(7)4(8-9)6(11)12/h2H2,1H3,(H,11,12) |
InChI Key |
FCRBKRAZBBRSRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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